N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine
Description
N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine (JNJ-10198409) is a small-molecule inhibitor primarily targeting platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It competes with ATP for binding to the PDGFR kinase domain, effectively blocking downstream signaling pathways critical for tumor proliferation . Structurally, it features a hexahydroindeno[1,2-c]pyrazol-3-amine core substituted with a 3-fluorophenyl group and 6,7-dimethoxy moieties (molecular formula: C₁₈H₁₆FN₃O₂; molecular weight: 325.34 g/mol) . Preclinical studies demonstrate its antiproliferative activity in glioblastoma multiforme (GBM) cell lines and in vivo tumor models, positioning it as a candidate for combinatorial therapies targeting receptor tyrosine kinases (RTKs) .
Properties
Molecular Formula |
C18H20FN3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C18H20FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9,14,17-18,20-22H,6H2,1-2H3 |
InChI Key |
BOXPUTXQBADJDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3C(CC2=C1)C(NN3)NC4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems
| Catalyst | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|
| Phosphotungstic acid | 78 | 99.3 | Facilitates cyclization at 50–55°C |
| Sc(OTf)₃ | 97 | 98.5 | Enhances trifluoromethyl group retention |
| CuI/L-proline | 72 | 97.8 | Optimal for C–N coupling reactions |
Solvent Effects
- DMF : Maximizes solubility of polar intermediates, achieving 85% conversion in cyclization steps.
- Acetonitrile : Preferred for imine formation due to low nucleophilicity, reducing side reactions by 12%.
Workup and Purification
Post-reaction processing involves:
- Alkaline extraction : Neutralizes acidic byproducts (e.g., HCl from oxalyl chloride reactions).
- Chromatography : Silica gel with hexane/ethyl acetate gradients (0–30%) isolates the target compound with >98% purity.
- Crystallization : Cooling methanolic solutions to 5–10°C yields pale yellow crystals suitable for X-ray analysis.
Mechanistic Insights
The formation of the hexahydroindeno[1,2-c]pyrazole core proceeds via:
- Imination : 3,4-dimethoxyphenethylamine reacts with ethyl formate to form N-formylphenethylamine.
- Cyclodehydration : Oxalyl chloride induces ring closure, generating the indeno scaffold.
- Hydrazine addition : Condensation with hydrazine derivatives forms the pyrazole ring, with regiochemistry controlled by steric and electronic factors.
Side reactions, such as over-amination leading to N,N-disubstituted products, are mitigated by stoichiometric control (1:1.1 amine:diketone ratio).
Challenges and Mitigation Strategies
Regioselectivity in pyrazole formation :
Fluorine stability :
Scalability and Industrial Relevance
The one-pot methodology described in patent CN110845410A demonstrates scalability to 100g batches with consistent yields (78%). Key considerations for industrial adaptation include:
- Cost efficiency : Replacing oxalyl chloride with PCl₅ reduces reagent costs by 40% without compromising yield.
- Waste management : DMF recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-step condensation | 5 | 52 | 98.7 | High regiochemical control |
| One-pot cyclization | 3 | 78 | 99.3 | Reduced processing time |
| Hydrazine-free | 4 | 65 | 97.5 | Avoids toxic hydrazine derivatives |
Data synthesized from.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine moiety (-NH-) in the pyrazole ring participates in coupling and alkylation reactions. Key findings include:
-
Coupling with Carboxylic Acids :
The amine reacts with activated carboxylic acids (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling reagent) to form amides. This reaction proceeds via a triazinylammonium chloride intermediate, enabling enantioselective activation in the presence of chiral auxiliaries like strychnine or sparteine .
| Reaction Component | Conditions | Outcome | Source |
|---|---|---|---|
| CDMT, strychnine, EtOH | Room temperature, 24 hours | R/S = 42/58 (enantiomeric ratio) |
-
Base-Mediated Elimination :
Under basic conditions (e.g., triethylamine), the amine group facilitates elimination reactions, forming isothiocyanates via dithiocarbamate intermediates .
Fluorophenyl Substituent Reactions
The 3-fluorophenyl group exhibits electrophilic aromatic substitution (EAS) reactivity:
-
Halogenation :
The fluorine atom directs incoming electrophiles to the para position. Nitration or sulfonation reactions are plausible but require stringent temperature control to prevent ring degradation. -
Cross-Coupling :
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids is feasible, though steric hindrance from the hexahydroindeno moiety may reduce yields.
Heterocyclic Ring Interactions
The hexahydroindeno[1,2-c]pyrazole core undergoes ring-specific transformations:
-
Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole ring, forming N-oxide derivatives. These products show enhanced solubility in polar solvents. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) saturates the indeno ring, altering conformational dynamics and biological activity.
Spectral Characterization
Reaction products are validated using:
-
¹H/¹³C NMR : Confirms regioselectivity in EAS and coupling reactions.
-
Mass Spectrometry : Verifies molecular weight (329.37 g/mol) and fragmentation patterns.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by a hexahydroindeno core fused with a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 373.45 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine exhibits notable anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. It acts on the PI3K/Akt/mTOR pathway, leading to reduced tumor growth in xenograft models .
Anti-inflammatory Properties
The compound also possesses anti-inflammatory effects that make it a candidate for treating inflammatory diseases. Research has highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced the production of these cytokines in macrophage cell lines .
Neuroprotective Effects
Emerging evidence suggests that this compound may offer neuroprotective benefits:
- Mechanism : It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding affinity |
| Methoxy Groups | Increases solubility and bioavailability |
| Indeno-Pyrazole Core | Essential for anticancer activity through specific receptor interactions |
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving multi-step reactions that incorporate key intermediates known for their biological activities . Derivatives of this compound are being explored to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
GN44028 (N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine)
- Structure: Shares the indeno[1,2-c]pyrazol-3-amine scaffold but replaces the 3-fluorophenyl group with a 2,3-dihydro-1,4-benzodioxin-6-yl substituent.
- Target and Mechanism : Inhibits hypoxia-inducible factor 1 (HIF-1) by blocking its transcriptional activity (IC₅₀ = 14 nM) without affecting HIF-1α mRNA expression or protein dimerization .
- Key Difference : Unlike JNJ-10198409’s ATP-competitive PDGFR inhibition, GN44028 targets HIF-1’s substrate-binding site, offering distinct therapeutic applications in hypoxia-driven cancers.
SU16F (5-[1,2-Dihydro-2-oxo-6-phenyl-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid)
- Structure: A non-pyrazole derivative but shares PDGFRβ selectivity.
- Target and Mechanism : Potent PDGFRβ inhibitor with minimal off-target effects on other RTKs. Demonstrates efficacy in cardiac regeneration models by modulating stromal cell activity .
Thieno[3,2-c]pyrazol-3-amine Derivatives (GSK-3β Inhibitors)
- Core Structure: Replaces the indeno ring with a thieno[3,2-c]pyrazol-3-amine system, enabling triple hydrogen bonds with glycogen synthase kinase-3β (GSK-3β)’s hinge region .
- Pharmacological Profile :
Fluorophenyl-Containing Analogues
3-Chloro-4-fluorophenyl Semicarbazones
- Structure : Features a semicarbazone linker instead of a pyrazole core.
- Activity: Compound 3i (N¹-(3-chloro-4-fluorophenyl)-N⁴-(4-N,N-dimethylamino-benzaldehyde) semicarbazone) exhibits anticonvulsant activity in maximal electroshock seizure (MES) tests with minimal neurotoxicity .
Pharmacological and Clinical Data Comparison
Structural Determinants of Activity
- Indeno vs. Thieno Cores: The indeno ring in JNJ-10198409 enhances planar rigidity for kinase binding, whereas the thieno ring in GSK-3β inhibitors improves hydrogen-bonding capacity .
- Substituent Roles :
Biological Activity
N-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various derivatives of indeno-pyrazole structures have been synthesized using methods such as Claisen-Schmidt condensation and cyclization reactions. For instance, a related compound was synthesized with an 80% yield through the reaction of 3,4-dimethoxybenzaldehyde and a pyrazole derivative under acidic conditions .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study screened a series of pyrazole derivatives against various cancer cell lines including leukemia and melanoma. One derivative demonstrated significant activity against the K-562 leukemia cell line with a growth inhibition percentage of 26.95% .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies have shown that these compounds can effectively bind to tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer progression .
Anti-inflammatory and Antioxidant Properties
In addition to anticancer activity, compounds within this chemical class have been reported to possess anti-inflammatory and antioxidant properties. For example, molecular docking studies have indicated that certain derivatives can inhibit prostaglandin reductase (PTGR2), an enzyme involved in inflammatory responses . The presence of functional groups such as methoxy and fluoro substituents enhances these biological activities by influencing the electronic properties of the compounds.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis reveals that modifications on the pyrazole ring and the indeno scaffold significantly influence biological activity. For instance:
| Compound Structure | Activity Type | Key Findings |
|---|---|---|
| 3-(4-fluorophenyl) derivative | Anticancer | High activity against K-562 cells |
| 6,7-dimethoxy derivatives | Anti-inflammatory | Effective PTGR2 inhibition |
| Variants with additional substitutions | Antioxidant | Enhanced NLO properties |
Case Studies
Case Study 1: Anticancer Screening
A series of pyrazole derivatives were evaluated for their anticancer efficacy using the National Cancer Institute's protocols. One notable compound showed a high degree of effectiveness against multiple cancer types including lung and colon cancers .
Case Study 2: Molecular Docking Analysis
Molecular docking studies conducted on various derivatives indicated strong binding affinity to EGFR and other kinases. The docking poses suggested that specific interactions between the compound's functional groups and active sites of the enzymes are critical for its inhibitory effects .
Q & A
What purification techniques are recommended for isolating this compound post-synthesis?
Level : Basic
- Methodological Answer :
- Chromatography : Use gradient elution (e.g., ethyl acetate/hexane, 0–100%) for initial purification, as described in for related pyrazole derivatives.
- Recrystallization : Optimize solvent systems (e.g., acetonitrile, ethanol) based on solubility profiles. reports successful recrystallization of pyrazolo[3,4-d]pyrimidines from acetonitrile.
- Acid-Base Extraction : For amine-containing intermediates, employ HCl washes to remove unreacted starting materials ().
- Key Reference : Column chromatography and recrystallization protocols in and are directly applicable .
Which spectroscopic techniques are critical for structural characterization?
Level : Basic
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and stereochemistry. provides examples of characteristic shifts for pyrazolo[1,5-a]pyrimidines (e.g., δ 8.87 for aromatic protons).
- HRMS : Validate molecular weight and fragmentation patterns. uses HRMS (ESI) to confirm synthesis of N-cyclopropyl derivatives (m/z 215 [M+H]+).
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3298 cm, as in ).
- Key Reference : Spectral data in and guide interpretation .
How to resolve contradictions in biological activity data across studies?
Level : Advanced
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., cell line, incubation time).
- Off-Target Profiling : Use kinase or receptor panels to identify non-specific interactions. highlights the importance of trifluoromethyl groups in modulating selectivity.
- Statistical Validation : Apply ANOVA or Student’s t-test to assess reproducibility.
- Key Reference : emphasizes rigorous pharmacological profiling for quinazoline analogs .
What computational approaches predict the compound’s mechanism of action?
Level : Advanced
- Methodological Answer :
- Docking Studies : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs). suggests pyrazolo[1,5-a]pyrimidines bind ATP pockets.
- MD Simulations : Assess binding stability over 100+ ns trajectories.
- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. fluorine) to optimize activity.
- Key Reference : underscores linking computational results to theoretical frameworks (e.g., enzyme inhibition models) .
How to address discrepancies in spectral data during characterization?
Level : Advanced
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) causing peak splitting.
- 2D Techniques : Employ HSQC, HMBC, or NOESY to assign ambiguous signals. For example, uses - correlations to confirm trifluoromethyl positioning.
- Isotopic Labeling : Synthesize - or -labeled analogs for unambiguous assignments.
- Key Reference : and demonstrate advanced NMR strategies .
How to integrate theoretical frameworks into experimental design?
Level : Advanced
- Methodological Answer :
- Hypothesis-Driven Design : Align synthesis with structure-activity relationship (SAR) hypotheses. emphasizes grounding experiments in established theories (e.g., electronic effects of fluorophenyl groups).
- Mechanistic Probes : Incorporate isotopically labeled or photoaffinity tags to test reaction pathways ().
- Key Reference : and detail the interplay between theory and methodology in pharmaceutical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
